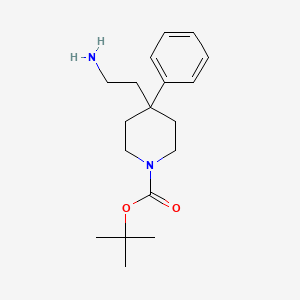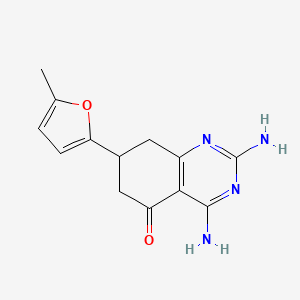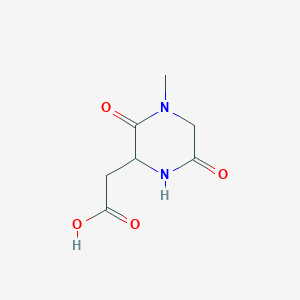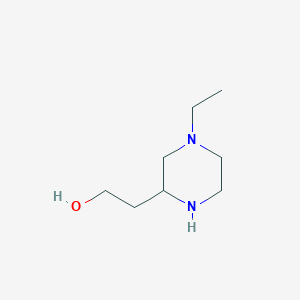
Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate
Overview
Description
“Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate” is a chemical compound with the molecular formula C12H6ClF4NO2 . It has a molecular weight of 307.63 .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A specific synthesis process for this compound was not found in the available literature.Molecular Structure Analysis
The InChI code for this compound is 1S/C12H6ClF4NO2/c1-20-11(19)8-9(13)6-4-5(14)2-3-7(6)18-10(8)12(15,16)17/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a storage temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Transformations
Research into the chemical properties and synthesis of quinoline derivatives, including those similar to methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate, has been a subject of interest due to their potential applications in various fields. Studies have explored the synthesis of new quinoline derivatives through different chemical reactions, demonstrating the versatility of these compounds in synthetic chemistry. For example, the synthesis of 2-substituted 3-(tri(di)fluoromethyl)quinoxalines from quinoxalin-2(1H)-one and quinoxaline-2-carboxylic acids showcases the potential for generating a wide range of derivatives for further research and development (Didenko et al., 2015). Similarly, the development of an efficient route to quinoline-2-carboxylates via a rhodium-catalyzed oxidative [5+1] annulation of 2-vinylanilines with α-diazocarbonyl compounds highlights innovative approaches to constructing quinoline derivatives with various functional groups (Wang et al., 2018).
Pharmaceutical and Biological Activity
Quinoline derivatives have been extensively studied for their potential pharmaceutical applications, including antimicrobial and anticancer activities. The synthesis and antimicrobial screening of quinoline derivatives, facilitated by Sonogashira cross-coupling reactions, provide insight into the structural requirements for biological activity. Although some compounds did not show significant results against bacteria and fungi, the methodology represents a valuable tool for the development of new therapeutics (Bonacorso et al., 2018). Additionally, the study of condensed 1,4-dihydropyridines with various esters and their calcium channel antagonist activities further exemplifies the therapeutic potential of quinoline derivatives in modulating physiological pathways (Bülbül et al., 2009).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target peripheral sensory trigeminal nerves .
Mode of Action
It is known that similar compounds interact with their targets through a process called suzuki–miyaura coupling . This process involves the formation of a new bond between palladium and the electrophilic organic groups, followed by transmetalation, where nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been known to affect the suzuki–miyaura coupling pathway .
Result of Action
Similar compounds have been known to produce neurotransmitters, such as a calcitonin gene-related peptide (cgrp) receptor antagonist .
Action Environment
It is known that the compound is stable under normal storage temperatures .
Biochemical Analysis
Biochemical Properties
Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of specific genes, thereby affecting protein synthesis and cellular functions . Additionally, it impacts cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, including enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the specific target . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular responses. Toxicity studies have indicated that high doses of the compound can cause significant cellular damage and disrupt normal physiological functions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF4NO2/c1-20-11(19)8-9(13)6-4-5(14)2-3-7(6)18-10(8)12(15,16)17/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKUQCDVBNMBGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)F)N=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(tert-Butyl) 6a-methyl hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate](/img/structure/B1469698.png)

![7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469702.png)



![8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate](/img/structure/B1469706.png)
